molecular formula C3H7NO2 B1520932 l-Alanine-d7 CAS No. 74280-71-0

l-Alanine-d7

Cat. No. B1520932
CAS RN: 74280-71-0
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-VQIVFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanine-d7 is a deuterated form of L-Alanine . L-Alanine is a non-essential amino acid involved in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system . It has a molecular formula of C3D7NO2 and an average mass of 96.136 Da .


Synthesis Analysis

L-Alanine is produced from pyruvate by transamination . A study has developed a triple-enzyme system to biosynthesize L-Alanine from cis-butenedioic anhydride . This process is cost-efficient and overcomes the shortcomings of fermentation .


Molecular Structure Analysis

L-Alanine consists of a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH2), a hydrogen atom (H), and a methyl group (CH3) . The structure of this compound is similar, but with seven hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

L-Alanine plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . This mechanism ensures a steady supply of glucose, the primary energy source for many cells .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C3D7NO2 and an average mass of 96.136 Da . More detailed physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Posttranslational Conversion in Lantibiotics

Lantibiotics, a class of antimicrobial peptides, undergo a unique posttranslational modification where L-serines are converted to D-alanines. This conversion is vital for the antimicrobial activity of lantibiotics such as lacticin 3147. The importance of this chirality change was demonstrated through systematic substitutions of L-alanines, which resulted in decreased peptide production and activity (Cotter et al., 2005).

D-Alanine Metabolism in Streptococcus mutans

The conversion of L-alanine to D-alanine is essential in the D-alanine metabolic pathway of bacteria like Streptococcus mutans, a primary cariogenic bacterium. This pathway, involving alanine racemase and D-alanine-D-alanine ligase, is critical for bacterial growth, biofilm formation, and survival (Qiu et al., 2016).

Alanine Racemases in Mycobacteria

Alanine racemases in Mycobacteria, crucial for bacterial survival, facilitate the conversion of L-alanine to D-alanine. This enzymatic conversion is vital for the biosynthesis of peptidoglycan in bacterial cell walls. The alanine racemase gene from Mycobacterium tuberculosis and M. avium has been cloned and characterized, highlighting its potential as a novel antibiotic target (Strych et al., 2001).

D-Alanine in Mammalian Systems

D-Alanine, compared to its L-isomer, has been increasingly studied due to its functional significance in mammalian nervous and endocrine systems. Improved measurement capabilities have facilitated research into the distribution, origin, function, and disease implications of D-alanine (Lee et al., 2020).

L-Alanine in Escherichia coli

In Escherichia coli, L-alanine has been utilized for the fermentative production of L-alanyl-L-glutamine, a compound of clinical and nutritional importance. The metabolic engineering of E. coli for this production involved expressing L-amino acid α-ligase and manipulating genes related to dipeptide degradation and amino acid supply (Tabata & Hashimoto, 2007).

Alanine Racemase in Streptococcus mutans Competitiveness

Alanine racemase (Alr) is vital for the growth and interspecies competitiveness of Streptococcus mutans. The enzyme's role in converting L-alanine to D-alanine is crucial for cell wall synthesis. Alr mutants show compromised competitiveness, indicating the potential of Alr as a target for managing dental caries (Wei et al., 2016).

D-Alanine Biosynthesis in Mycobacterium smegmatis

In Mycobacterium smegmatis, D-alanine biosynthesis is crucial for intracellular survival in human macrophages. The role of D-alanine in peptidoglycan formation and its impact on mycobacterial survival and resistance to host defenses has been demonstrated, suggesting its importance in developing mycobacterial auxotrophic vaccine candidates (Chacón et al., 2009).

Alanine Metabolism in Bacillus subtilis

In Bacillus subtilis, both L- and D-alanine play crucial roles in bacterial growth and viability. This study examined alanine biosynthesis enzymes and identified an alanine permease, AlaP (YtnA), which significantly impacts D-alanine assimilation from the environment (Sidiq et al., 2020).

Mechanism of Action

Target of Action

l-Alanine-d7, a deuterium-labeled form of l-Alanine , primarily targets the alanine aminotransferase enzyme . This enzyme plays a crucial role in the transamination process, where it facilitates the conversion of pyruvate and glutamate into alanine and 2-oxoglutarate .

Mode of Action

This compound interacts with its target, the alanine aminotransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the transamination process, converting pyruvate and glutamate into alanine and 2-oxoglutarate . This interaction results in changes in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in sugar and acid metabolism, playing a key role in microbial carbon and nitrogen metabolism . It also contributes to spore formation and photosynthesis . Furthermore, this compound can be applied in the biosynthesis of l-Alanine from cheap carbon sources like glucose .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a molecule can be influenced by deuteration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in metabolism and energy provision. It is involved in sugar and acid metabolism, enhancing immunity, and providing energy for muscle tissue, brain, and the central nervous system . It also exhibits significant anti-proliferative and anti-bacterial activities .

Safety and Hazards

When handling L-Alanine-d7, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

L-Alanine-d7 is used in scientific research. It exhibits high perplexity due to its complex molecular structure. Its application in various studies, such as drug metabolism and protein analysis, makes it an invaluable tool for advancing scientific knowledge. L-Alanine also shows great potential for production of biodegradable and biocompatible polymers .

properties

IUPAC Name

deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VQIVFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Alanine-d7
Reactant of Route 2
l-Alanine-d7
Reactant of Route 3
l-Alanine-d7
Reactant of Route 4
l-Alanine-d7
Reactant of Route 5
l-Alanine-d7
Reactant of Route 6
l-Alanine-d7

Q & A

Q1: What insights do heat capacity and electron spin echo measurements provide about the low-temperature behavior of L-Alanine-d7?

A1: Both heat capacity and electron spin echo (ESE) measurements reveal the presence of dynamic orientational disorder in this compound lattices at cryogenic temperatures (below 20 K) [, ]. This disorder manifests as a "boson peak" in heat capacity data and an anomalous increase in spin-lattice relaxation rates observed through ESE []. These findings suggest the existence of thermally activated low-frequency vibrational modes in the crystal structure at these extremely low temperatures.

Q2: How does pressure impact the crystal structure of this compound?

A2: Neutron powder diffraction studies reveal that applying pressure to this compound leads to anisotropic compression of its crystal structure []. The a axis, which is least aligned with the dominant hydrogen bonding network, compresses more rapidly than the c axis. Interestingly, despite becoming metrically tetragonal around 2 GPa, the structure retains its orthorhombic symmetry throughout the studied pressure range, contradicting previous interpretations of phase transitions based on spectroscopic data []. This suggests that the observed spectroscopic changes likely arise from conformational adjustments within the ammonium group rather than a change in the overall crystallographic symmetry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.